3,7-Bis(4-nitrophenyl)-10H-phenothiazine
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Overview
Description
3,7-Bis(4-nitrophenyl)-10H-phenothiazine is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are heterocyclic compounds that have a wide range of applications in various fields, including medicine, agriculture, and materials science. The presence of nitrophenyl groups at the 3 and 7 positions of the phenothiazine ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine typically involves the reaction of phenothiazine with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is often carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(4-nitrophenyl)-10H-phenothiazine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated phenothiazine derivatives.
Scientific Research Applications
3,7-Bis(4-nitrophenyl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine involves its interaction with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the phenothiazine ring can intercalate with DNA or interact with proteins. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,12-Bis(4-nitrophenyl)-10H-phenothiazine: Another phenothiazine derivative with nitrophenyl groups at different positions.
3,7-Bis(4-nitrophenyl)-1,5-dioxa-3,7-diazacyclooctane: A compound with a similar structure but different functional groups.
Uniqueness
3,7-Bis(4-nitrophenyl)-10H-phenothiazine is unique due to the specific positioning of the nitrophenyl groups, which influences its chemical reactivity and biological activity. The presence of these groups at the 3 and 7 positions enhances its ability to participate in electron transfer reactions and interact with biological molecules .
Properties
Molecular Formula |
C24H15N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
3,7-bis(4-nitrophenyl)-10H-phenothiazine |
InChI |
InChI=1S/C24H15N3O4S/c28-26(29)19-7-1-15(2-8-19)17-5-11-21-23(13-17)32-24-14-18(6-12-22(24)25-21)16-3-9-20(10-4-16)27(30)31/h1-14,25H |
InChI Key |
QIURHUJVALKNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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